Cas no 1565755-08-9 (1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid)
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
- 1H-Pyrazole-4-carboxylic acid, 5-chloro-1-(phenylmethyl)-
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- MDL: MFCD26813956
- Inchi: 1S/C11H9ClN2O2/c12-10-9(11(15)16)6-13-14(10)7-8-4-2-1-3-5-8/h1-6H,7H2,(H,15,16)
- InChI Key: MHPWOWGHDSVKKK-UHFFFAOYSA-N
- SMILES: N1(CC2=CC=CC=C2)C(Cl)=C(C(O)=O)C=N1
Experimental Properties
- Density: 1.4±0.1 g/cm3
- Boiling Point: 435.3±35.0 °C at 760 mmHg
- Flash Point: 217.1±25.9 °C
- Vapor Pressure: 0.0±1.1 mmHg at 25°C
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303May be harmful if swallowed+H313Skin contact may be harmful+H333Inhalation may be harmful to the body
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | B537538-10mg |
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic Acid |
1565755-08-9 | 10mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B537538-50mg |
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic Acid |
1565755-08-9 | 50mg |
$ 210.00 | 2022-06-07 | ||
| TRC | B537538-100mg |
1-Benzyl-5-chloro-1H-pyrazole-4-carboxylic Acid |
1565755-08-9 | 100mg |
$ 295.00 | 2022-06-07 | ||
| Enamine | EN300-196896-0.05g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 0.05g |
$182.0 | 2023-09-16 | |
| Enamine | EN300-196896-0.1g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 0.1g |
$272.0 | 2023-09-16 | |
| Enamine | EN300-196896-0.25g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 0.25g |
$389.0 | 2023-09-16 | |
| Enamine | EN300-196896-0.5g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 0.5g |
$613.0 | 2023-09-16 | |
| Enamine | EN300-196896-1.0g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 1g |
$785.0 | 2023-05-31 | |
| Enamine | EN300-196896-2.5g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 2.5g |
$1539.0 | 2023-09-16 | |
| Enamine | EN300-196896-5.0g |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid |
1565755-08-9 | 95% | 5g |
$2277.0 | 2023-05-31 |
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Karl Crowley,Eimer O'Malley,Aoife Morrin,Malcolm R. Smyth,Anthony J. Killard Analyst, 2008,133, 391-399
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Wenjie Zhao,Hua Hou,Yuchun Jin,Zhixiang Zeng,Xuedong Wu,Qunji Xue RSC Adv., 2014,4, 60307-60315
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
Additional information on 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid
Professional Introduction to 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic Acid (CAS No. 1565755-08-9)
1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid, with the chemical identifier CAS No. 1565755-08-9, is a significant compound in the realm of pharmaceutical and chemical research. This heterocyclic organic compound has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel therapeutic agents. The presence of both benzyl and chloro substituents, along with the pyrazole core, imparts unique reactivity and potential biological activity, making it a compound of great interest to medicinal chemists and researchers.
The< strong>1H-pyrazole-4-carboxylic acid moiety is particularly noteworthy, as pyrazole derivatives have been extensively studied for their pharmacological properties. Pyrazoles are known for their ability to interact with various biological targets, including enzymes and receptors, which has led to their incorporation into a wide range of drug candidates. The benzyl group enhances the lipophilicity of the molecule, potentially improving its membrane permeability and bioavailability, while the chloro substituent can serve as a handle for further functionalization through nucleophilic substitution reactions.
In recent years, there has been a surge in research focused on developing new therapeutic strategies against various diseases, including cancer, inflammation, and infectious disorders. The< strong>1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid structure provides a promising platform for designing molecules that can modulate these pathological processes. For instance, studies have shown that pyrazole derivatives can exhibit inhibitory effects on certain kinases and other enzymes involved in cancer progression. The benzyl and chloro groups can be strategically modified to optimize binding affinity and selectivity towards specific biological targets.
One of the most compelling aspects of this compound is its potential as a building block for drug discovery. The< strong>CAS No. 1565755-08-9 identification ensures traceability and consistency in research applications. Researchers have leveraged this compound to synthesize analogs with enhanced pharmacological properties. For example, modifications at the 5-chloro position have been explored to alter electronic and steric effects, thereby tuning the biological activity of the resulting derivatives. Such modifications are crucial in achieving the desired balance between potency and selectivity in drug development.
The< strong>pyrazole core is particularly amenable to derivatization, allowing for the introduction of diverse functional groups that can influence both chemical reactivity and biological activity. This flexibility has made pyrazole derivatives valuable tools in high-throughput screening campaigns aimed at identifying novel lead compounds. Furthermore, computational methods have been employed to predict the binding modes of these derivatives with target proteins, aiding in the rational design of more effective therapeutic agents.
In the context of contemporary pharmaceutical research, there is growing interest in developing small molecules that can modulate protein-protein interactions (PPIs). The< strong>1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid scaffold offers an opportunity to explore this area due to its ability to engage with hydrophobic pockets on protein surfaces. Such interactions are often difficult to target with traditional small molecules but are critical for many biological processes. By designing derivatives that can disrupt or enhance these interactions, researchers may uncover new therapeutic strategies.
The synthesis of< strong>1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid involves well-established organic chemistry techniques, making it accessible for large-scale production when needed. The reaction sequence typically begins with the formation of the pyrazole ring followed by functionalization at the 4-position with a carboxylic acid group. Subsequent introduction of the benzyl and chloro substituents completes the desired structure. This synthetic route has been optimized to ensure high yield and purity, which are essential for downstream applications such as medicinal chemistry investigations.
The< strong>CAS No. 1565755-08-9 serves as a reliable identifier throughout its lifecycle, from initial synthesis to final product characterization. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their studies. Additionally, quality control measures are implemented during production to guarantee consistency across batches, which is crucial for reproducibility in scientific research.
In conclusion, 1-benzyl-5-chloro-1H-pyrazole-4-carboxylic acid represents a significant advancement in pharmaceutical chemistry due to its versatile structural features and potential biological applications. The combination of benzyl and chloro substituents on the< strong>pyrazole core provides a rich foundation for drug discovery efforts aimed at addressing various diseases. As research continues to uncover new therapeutic targets and mechanisms, compounds like< strong>CAS No. 1565755-08-9-based derivatives will undoubtedly play a pivotal role in shaping future treatments.
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